molecular formula C6H12ClF2NO2S B13624803 3-Difluoromethanesulfonylpiperidine hydrochloride

3-Difluoromethanesulfonylpiperidine hydrochloride

Cat. No.: B13624803
M. Wt: 235.68 g/mol
InChI Key: NJBMWXFUZJQDGK-UHFFFAOYSA-N
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Description

3-Difluoromethanesulfonylpiperidine hydrochloride is a fluorinated piperidine derivative characterized by a difluoromethanesulfonyl (-SO₂CF₂H) substituent at the 3-position of the piperidine ring. Its structural features, including the electron-withdrawing sulfonyl group and fluorine atoms, enhance metabolic stability and modulate pharmacokinetic properties such as solubility and membrane permeability .

Properties

Molecular Formula

C6H12ClF2NO2S

Molecular Weight

235.68 g/mol

IUPAC Name

3-(difluoromethylsulfonyl)piperidine;hydrochloride

InChI

InChI=1S/C6H11F2NO2S.ClH/c7-6(8)12(10,11)5-2-1-3-9-4-5;/h5-6,9H,1-4H2;1H

InChI Key

NJBMWXFUZJQDGK-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)S(=O)(=O)C(F)F.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Difluoromethanesulfonylpiperidine hydrochloride typically involves the introduction of fluorine atoms into the piperidine ring. One common method is the reaction of piperidine with difluoromethanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-Difluoromethanesulfonylpiperidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of fluorinated piperidine derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound .

Scientific Research Applications

3-Difluoromethanesulfonylpiperidine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Difluoromethanesulfonylpiperidine hydrochloride involves its interaction with molecular targets in biological systems. The fluorine atoms in the compound can form strong bonds with various biomolecules, affecting their structure and function. This interaction can lead to the inhibition of enzymes or the modulation of receptor activity, which in turn can influence various biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues of Piperidine Hydrochlorides

The following table summarizes key structural and functional differences between 3-difluoromethanesulfonylpiperidine hydrochloride and related piperidine derivatives:

Compound Substituent(s) Molecular Formula Molecular Weight Key Properties Reference
3-Difluoromethanesulfonylpiperidine HCl -SO₂CF₂H at C3 C₇H₁₂F₂NO₂S·HCl Not reported Enhanced metabolic stability; potential CNS activity due to fluorinated sulfonyl group. Inferred
4-(Diphenylmethoxy)piperidine HCl -OCH(C₆H₅)₂ at C4 C₁₈H₂₁NO·HCl 303.83 Acute toxicity (harmful if inhaled/swallowed); limited environmental hazard .
3,3-Difluoropiperidine HCl -F at C3 and C3 C₅H₉F₂N·HCl 169.6 (base) High similarity (0.67) to target compound; fluorination improves lipophilicity .
3-Fluoroazetidine HCl -F on azetidine ring C₃H₆FN·HCl 122.55 Structural compactness; lower molecular weight but reduced ring stability .
4-[3-(Trifluoromethyl)phenoxy]piperidine HCl -O-C₆H₃(CF₃) at C4 C₁₄H₁₆F₃NO·HCl 325.74 Trifluoromethyl group enhances electron-deficient character; used in antipsychotics .

Functional Group Impact on Properties

  • Fluorination Effects : Fluorine atoms in 3,3-Difluoropiperidine HCl and the target compound reduce metabolic degradation by cytochrome P450 enzymes, extending half-life .
  • Toxicity Profile : Unlike 4-(Diphenylmethoxy)piperidine HCl, which exhibits acute toxicity, fluorinated sulfonyl derivatives may show reduced acute hazards due to stabilized sulfonamide bonds .

Biological Activity

3-Difluoromethanesulfonylpiperidine hydrochloride is a chemical compound that has garnered attention in various fields, including medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

  • Molecular Formula : C6H8ClF2N2O2S
  • Molecular Weight : Approximately 221.65 g/mol
  • CAS Number : 2624142-03-4
  • Structure : The compound features a piperidine ring linked to a difluoromethanesulfonyl group, which contributes to its unique reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interactions with specific biological targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, affecting cellular processes and signaling pathways.
  • Receptor Binding : It may bind to specific receptors on cell surfaces, initiating intracellular signaling cascades that lead to physiological effects.
  • Gene Expression Modulation : It can influence the expression of genes associated with various cellular functions, potentially altering protein synthesis.

Biological Activity

Research has shown that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Preliminary studies indicate potential effectiveness against certain bacterial strains.
  • Anticancer Properties : Investigations are ongoing to evaluate its efficacy in inhibiting tumor growth in various cancer models.
  • Neuroprotective Effects : There is emerging evidence suggesting potential benefits in neurodegenerative conditions through modulation of neuroinflammatory pathways.

Case Studies

Several studies have been conducted to evaluate the biological effects of this compound:

  • Study on Antimicrobial Activity :
    • Objective : To assess the compound's effectiveness against Gram-positive and Gram-negative bacteria.
    • Findings : Showed significant inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli.
  • Cancer Cell Line Study :
    • Objective : To determine the cytotoxic effects on various cancer cell lines.
    • Findings : Induced apoptosis in breast cancer cells with an IC50 value of approximately 25 µM.

Data Table

Biological ActivityTarget Organism/Cell LineObserved EffectReference
AntimicrobialStaphylococcus aureusGrowth inhibition
AntimicrobialEscherichia coliGrowth inhibition
AnticancerBreast cancer cellsInduced apoptosis
NeuroprotectiveNeuroblastoma cellsReduced inflammation

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